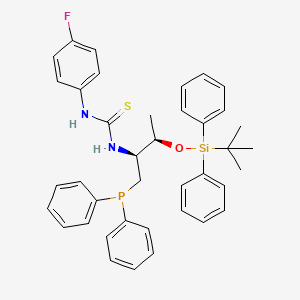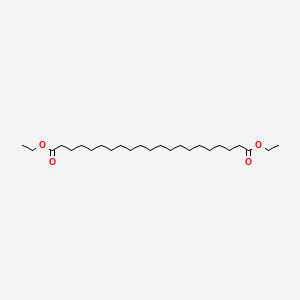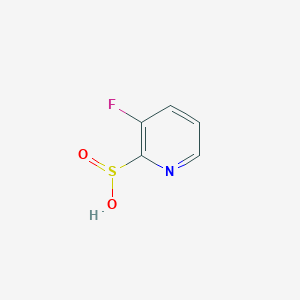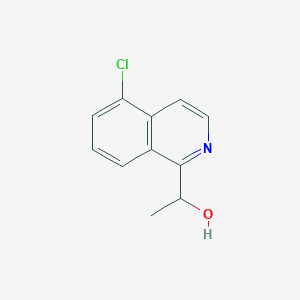
1-(5-Chloroisoquinolin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloroisoquinolin-1-yl)ethanol is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their diverse biological activities. This compound is characterized by the presence of a chloro group at the 5-position of the isoquinoline ring and an ethanol group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloroisoquinolin-1-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 5-chloroisoquinoline with ethylene oxide under basic conditions to yield the desired product. Another method includes the reduction of 1-(5-chloroisoquinolin-1-yl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloroisoquinolin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: 1-(5-Chloroisoquinolin-1-yl)ethanone
Reduction: 1-(5-Chloroisoquinolin-1-yl)ethylamine
Substitution: 1-(5-Aminoisoquinolin-1-yl)ethanol or 1-(5-Mercaptoisoquinolin-1-yl)ethanol
Scientific Research Applications
1-(5-Chloroisoquinolin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as malaria and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloroisoquinolin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloroisoquinolin-1-yl)ethanone
- 1-(5-Aminoisoquinolin-1-yl)ethanol
- 1-(5-Mercaptoisoquinolin-1-yl)ethanol
Uniqueness
1-(5-Chloroisoquinolin-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 5-position enhances its reactivity and potential biological activity compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-(5-chloroisoquinolin-1-yl)ethanol |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)11-9-3-2-4-10(12)8(9)5-6-13-11/h2-7,14H,1H3 |
InChI Key |
BBDBRBKTMOKKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC2=C1C=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


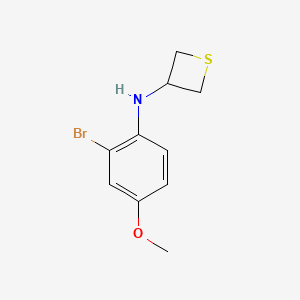
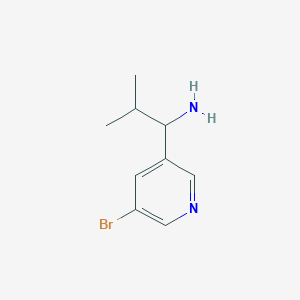
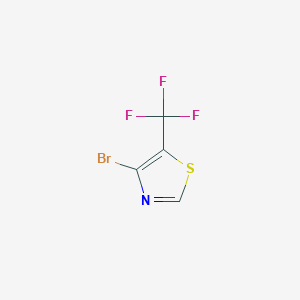
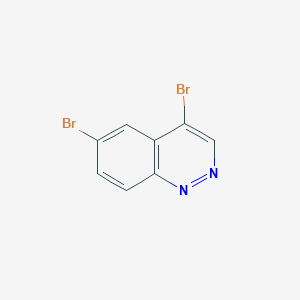
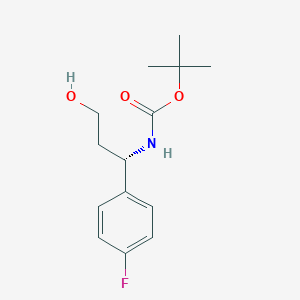
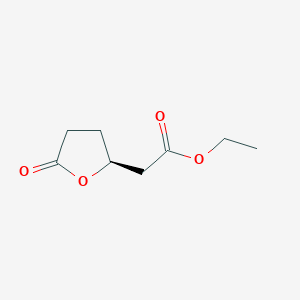

![2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B12952366.png)
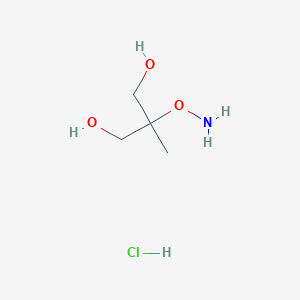

![5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
